molecular formula C15H22N2O2 B5410022 METHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE

METHYL 2-[4-(2-METHYLBENZYL)PIPERAZINO]ACETATE

Cat. No.: B5410022
M. Wt: 262.35 g/mol
InChI Key: WLGXGFFJLBZCBD-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-methylbenzyl)piperazino]acetate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylbenzyl group and an ester functional group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(2-methylbenzyl)piperazino]acetate typically involves the reaction of 2-methylbenzyl chloride with piperazine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-methylbenzyl)piperazino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-[4-(2-methylbenzyl)piperazino]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[4-(2-methylbenzyl)piperazino]acetate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-benzylpiperazino)acetate: Similar structure but lacks the 2-methyl group on the benzyl ring.

    Methyl 2-(4-phenylpiperazino)acetate: Contains a phenyl group instead of a benzyl group.

    Methyl 2-(4-(2-chlorobenzyl)piperazino)acetate: Substituted with a 2-chlorobenzyl group instead of a 2-methylbenzyl group.

Uniqueness

Methyl 2-[4-(2-methylbenzyl)piperazino]acetate is unique due to the presence of the 2-methylbenzyl group, which can influence its pharmacological properties and reactivity. This structural feature may enhance its binding affinity to certain receptors and improve its biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-13-5-3-4-6-14(13)11-16-7-9-17(10-8-16)12-15(18)19-2/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGXGFFJLBZCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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